molecular formula C19H24N4O B14140345 7-(2-methoxyethyl)-5,6-dimethyl-N-(2-phenylethyl)pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 903200-43-1

7-(2-methoxyethyl)-5,6-dimethyl-N-(2-phenylethyl)pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B14140345
CAS No.: 903200-43-1
M. Wt: 324.4 g/mol
InChI Key: JMDYYCXLFUZLNQ-UHFFFAOYSA-N
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Description

7-(2-methoxyethyl)-5,6-dimethyl-N-(2-phenylethyl)pyrrolo[2,3-d]pyrimidin-4-amine is a synthetic organic compound belonging to the pyrrolopyrimidine class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-methoxyethyl)-5,6-dimethyl-N-(2-phenylethyl)pyrrolo[2,3-d]pyrimidin-4-amine typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . The reaction proceeds through the formation of intermediate compounds, which are then cyclized to yield the desired pyrrolopyrimidine derivative.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(2-methoxyethyl)-5,6-dimethyl-N-(2-phenylethyl)pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and methoxyethyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, and alcohols under various conditions, including reflux and catalytic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated or hydrogenated products. Substitution reactions can result in various substituted pyrrolopyrimidine derivatives.

Scientific Research Applications

7-(2-methoxyethyl)-5,6-dimethyl-N-(2-phenylethyl)pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(2-methoxyethyl)-5,6-dimethyl-N-(2-phenylethyl)pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit protein kinases such as CDK2 and BTK, which play crucial roles in cell proliferation and survival . The compound may also modulate signaling pathways involved in inflammation and immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(2-methoxyethyl)-5,6-dimethyl-N-(2-phenylethyl)pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyethyl and phenylethyl groups contribute to its solubility, stability, and potential interactions with biological targets, making it a valuable compound for further research and development.

Properties

CAS No.

903200-43-1

Molecular Formula

C19H24N4O

Molecular Weight

324.4 g/mol

IUPAC Name

7-(2-methoxyethyl)-5,6-dimethyl-N-(2-phenylethyl)pyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C19H24N4O/c1-14-15(2)23(11-12-24-3)19-17(14)18(21-13-22-19)20-10-9-16-7-5-4-6-8-16/h4-8,13H,9-12H2,1-3H3,(H,20,21,22)

InChI Key

JMDYYCXLFUZLNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=NC=NC(=C12)NCCC3=CC=CC=C3)CCOC)C

solubility

34.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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